Lefamulin

Clinical Efficacy CABP Phase III

Lefamulin is the first systemic pleuromutilin approved for human use. Its unique dual-site binding at the 50S ribosome A- and P-sites yields ≤10⁻⁹ mutation frequency and no cross-resistance to macrolides, beta-lactams, fluoroquinolones, tetracyclines, or glycopeptides. Unlike topical-only retapamulin, lefamulin offers IV/oral step-down therapy for CABP, including macrolide-resistant M. pneumoniae (MIC₉₀ 0.002 µg/mL). Essential for AST panels and clinical reserve. Order high-purity lefamulin API from certified vendors.

Molecular Formula C28H45NO5S
Molecular Weight 507.7 g/mol
CAS No. 1061337-51-6
Cat. No. B1674695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLefamulin
CAS1061337-51-6
SynonymsBC-3781;  BC 3781;  BC3781;  Lefamulin;  Xenleta
Molecular FormulaC28H45NO5S
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C
InChIInChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1
InChIKeyKPVIXBKIJXZQJX-CSOZIWFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lefamulin (1061337-51-6): First Systemic Pleuromutilin Antibiotic for Community-Acquired Bacterial Pneumonia (CABP)


Lefamulin (CAS 1061337-51-6) is a semi-synthetic pleuromutilin antibiotic and the first systemic pleuromutilin approved for human use [1]. It inhibits bacterial protein synthesis via a unique dual-site binding mechanism at the peptidyl transferase center (PTC) of the 50S ribosomal subunit, interfering with both the A- and P-sites [2][3]. Lefamulin is indicated for the treatment of community-acquired bacterial pneumonia (CABP) in adults and is available in both intravenous (IV) and oral formulations, enabling seamless IV-to-oral step-down therapy [1][4]. Its activity spectrum includes typical respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as atypical pathogens like Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae, including strains resistant to other antibiotic classes [5].

Lefamulin (1061337-51-6) Cannot Be Substituted with Other Pleuromutilins or Standard CABP Antibiotics: Unique Systemic Profile and Resistance Advantages


Lefamulin's differentiation from other pleuromutilins (e.g., retapamulin, tiamulin, valnemulin) is rooted in its unique chemical design for systemic administration. Unlike retapamulin, which is only available as a topical agent, lefamulin is the first and only pleuromutilin approved for systemic (IV and oral) use in humans [1]. Its C14 side chain, a 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate moiety, was specifically engineered to optimize pharmacokinetic properties, enabling therapeutic plasma concentrations not achievable with earlier pleuromutilins [2]. Furthermore, lefamulin's dual-site binding at the PTC confers a low spontaneous mutation frequency (≤10⁻⁹) and avoids cross-resistance with macrolides, beta-lactams, fluoroquinolones, tetracyclines, and glycopeptides [3][4]. Consequently, generic substitution with other pleuromutilins or standard CABP antibiotics (e.g., moxifloxacin, azithromycin) is not equivalent; lefamulin offers a distinct resistance profile and the unique advantage of IV-to-oral systemic therapy within the pleuromutilin class.

Lefamulin (1061337-51-6) Comparative Evidence Guide: Quantitative Differentiation from Moxifloxacin, Linezolid, Vancomycin, and Azithromycin


Non-Inferior Clinical Efficacy to Moxifloxacin in Phase III CABP Trials (LEAP 1 & 2)

Lefamulin demonstrated non-inferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP) in two pivotal Phase III trials (LEAP 1 and LEAP 2). In LEAP 1 (IV/oral switch), early clinical response (ECR) rates were 87.3% for lefamulin vs 90.2% for moxifloxacin (± linezolid) with a treatment difference of -2.9% (95% CI: -8.5, 2.8) [1]. In LEAP 2 (oral only), ECR rates were identical at 90.8% for both lefamulin and moxifloxacin, with a difference of 0.1% (95% CI: -4.4, 4.5) [1]. Pooled analysis (n=646 lefamulin, n=643 moxifloxacin) confirmed non-inferiority: ECR 89.3% vs 90.5% (difference -1.1%, 95% CI: -4.4 to 2.2) [2].

Clinical Efficacy CABP Phase III

Superior In Vitro Potency Against MRSA Compared to Vancomycin and Linezolid

Lefamulin exhibits significantly lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard anti-MRSA agents. Against a panel of 60 MRSA clinical isolates, lefamulin's MIC₉₀ was 0.125 mg/L, which is 8-fold lower than vancomycin's MIC₉₀ of 1 mg/L and 16-fold lower than linezolid's MIC₉₀ of 2 mg/L [1]. The MIC₅₀ for lefamulin (≤0.015 mg/L) was also substantially lower than vancomycin (1 mg/L) and linezolid (2 mg/L) [1]. This potent activity extends to other staphylococci, including methicillin-resistant S. epidermidis (MRSE) with an MIC₉₀ of 0.06 mg/L [1].

Antimicrobial Activity MRSA MIC

Lowest MIC₉₀ Against Macrolide-Resistant Mycoplasma pneumoniae

Lefamulin demonstrated the lowest MIC₉₀ (0.002 μg/mL) against macrolide-resistant Mycoplasma pneumoniae (MRMP) when compared to azithromycin, erythromycin, tetracycline, doxycycline, and moxifloxacin [1]. All lefamulin MICs were ≤0.008 μg/mL against the 42 MRMP strains tested [1]. In contrast, azithromycin and erythromycin MICs were >32 μg/mL for resistant strains, while doxycycline MIC₉₀ was 0.25 μg/mL and moxifloxacin MIC₉₀ was 0.12 μg/mL [1][2]. Importantly, minimum bactericidal concentrations (MBCs) were within 2 dilutions of MICs, indicating bactericidal activity [1].

Antimicrobial Activity Mycoplasma pneumoniae Macrolide Resistance

Lower Incidence of Hospitalization for Adverse Events vs Moxifloxacin in Outpatient CABP

In a post-hoc analysis of the LEAP 2 trial comparing oral lefamulin (600 mg q12h for 5 days) to oral moxifloxacin (400 mg q24h for 7 days) in outpatients with CABP, no patient in the lefamulin group was hospitalized for a treatment-emergent adverse event (TEAE), compared to 5 patients (3%) in the moxifloxacin group, including two deaths [1]. Discontinuation rates due to TEAEs were similar (lefamulin 2.6%, moxifloxacin 2.5%) [1]. Notably, lefamulin's shorter 5-day course, compared to moxifloxacin's 7-day course, did not compromise efficacy [1].

Safety Tolerability Outpatient Management

Low Spontaneous Mutation Frequency and Lack of Cross-Resistance with Major Antibiotic Classes

Lefamulin exhibits a very low spontaneous mutation frequency of ≤10⁻⁹, indicating a low probability of resistance development during clinical treatment [1]. Furthermore, its activity is not affected by mechanisms conferring resistance to beta-lactams, macrolides, quinolones, tetracyclines, folate-pathway inhibitors, mupirocin, and glycopeptides [2]. Surveillance studies report resistance rates of 0-2.6% for S. pneumoniae, 0-2.4% for H. influenzae, and 0-4.3% for S. aureus, including MRSA (resistance <3.4%) [1].

Resistance Mutation Frequency Cross-Resistance

Lefamulin (1061337-51-6): Optimal Application Scenarios in Clinical Research and Pharmaceutical Development


Empiric Therapy of Community-Acquired Bacterial Pneumonia (CABP) in Adults, Including At-Risk Populations

Lefamulin is indicated for the treatment of CABP in adults, supported by Phase III data demonstrating non-inferiority to moxifloxacin (LEAP 1 & 2) [1][2]. It is particularly suitable for empiric therapy due to its broad spectrum covering typical and atypical pathogens, including macrolide-resistant M. pneumoniae [3]. Its availability in both IV and oral formulations facilitates seamless step-down therapy, reducing hospital length of stay and associated costs. The favorable safety profile in outpatient settings, with zero hospitalizations for TEAEs in clinical trials, supports its use in patients with PORT risk class III/IV [4].

Treatment of CABP in Patients with Beta-Lactam Allergy or Fluoroquinolone Contraindications

Lefamulin's unique mechanism of action and lack of cross-resistance with beta-lactams and fluoroquinolones make it a valuable alternative for patients with documented allergies to penicillins or cephalosporins, or those with contraindications to fluoroquinolones (e.g., history of tendon rupture, myasthenia gravis, or QT prolongation risk) [1][2]. Clinical data confirm its efficacy in these populations, offering a safe and effective monotherapy option where other agents are precluded [3].

Management of CABP in Regions with High Macrolide Resistance

In geographic areas where macrolide-resistant Mycoplasma pneumoniae is prevalent (e.g., >90% in parts of Asia), lefamulin's exceptionally low MIC₉₀ of 0.002 μg/mL against resistant strains provides a critical therapeutic advantage [1]. Its bactericidal activity against M. pneumoniae further distinguishes it from macrolides, which are bacteriostatic and often ineffective against resistant isolates [1]. Lefamulin should be prioritized in empiric regimens for atypical pneumonia in high-resistance settings.

In Vitro Susceptibility Testing and Antimicrobial Surveillance Programs

Lefamulin is an essential comparator for antimicrobial susceptibility testing (AST) panels in clinical microbiology laboratories and surveillance networks (e.g., SENTRY Program). Its low MIC values against key pathogens, including MRSA (MIC₉₀ 0.125 mg/L) and macrolide-resistant M. pneumoniae (MIC₉₀ 0.002 μg/mL), require precise broth microdilution methods for accurate assessment [2][3]. Inclusion of lefamulin in AST panels enables informed clinical decision-making and tracks the emergence of resistance, preserving the utility of this novel antibiotic class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lefamulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.